![molecular formula C16H17NO2 B14675827 2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- CAS No. 39662-53-8](/img/structure/B14675827.png)
2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of both a hydroxyl group and a naphthalenyl group in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- typically involves the reaction of 2-pyrrolidone with appropriate reagents to introduce the hydroxyl and naphthalenyl groups. One common method involves the use of naphthalenyl ethyl halides in the presence of a base to facilitate the substitution reaction. The reaction conditions often include moderate temperatures and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the production process. Purification steps such as distillation and recrystallization are employed to obtain the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The naphthalenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted naphthalenyl compounds.
Applications De Recherche Scientifique
2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidone: A simpler analog without the hydroxyl and naphthalenyl groups.
1-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of the naphthalenyl group.
Pyrrolidine: A saturated analog without the carbonyl group.
Uniqueness
2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- is unique due to the presence of both a hydroxyl group and a naphthalenyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
39662-53-8 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
5-hydroxy-1-(2-naphthalen-1-ylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17NO2/c18-15-8-9-16(19)17(15)11-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,15,18H,8-11H2 |
Clé InChI |
CVAUKUOSXWPXJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1O)CCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


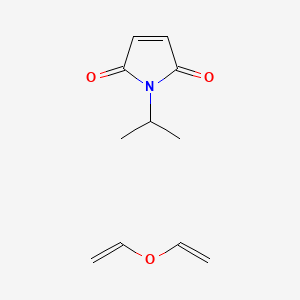
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
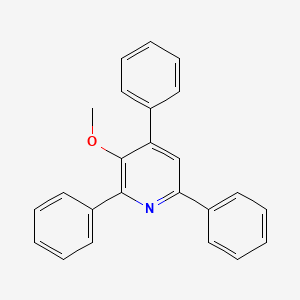
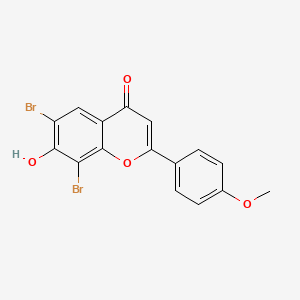

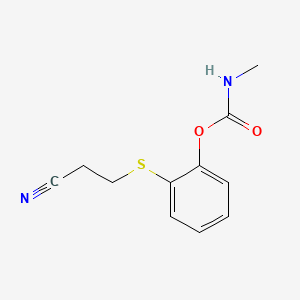
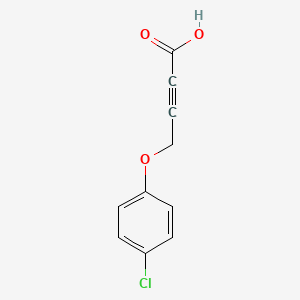
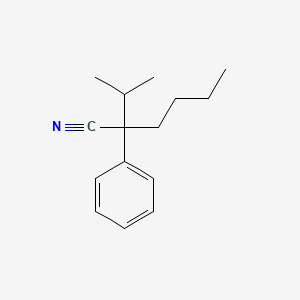




![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
